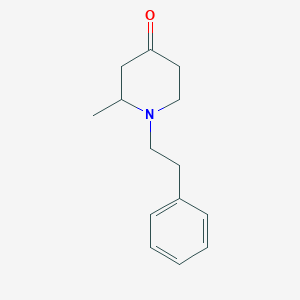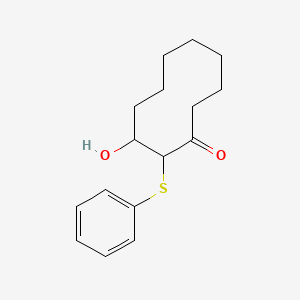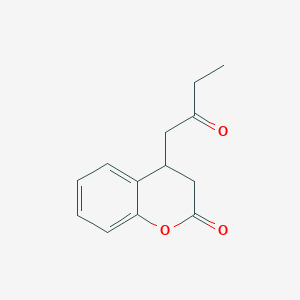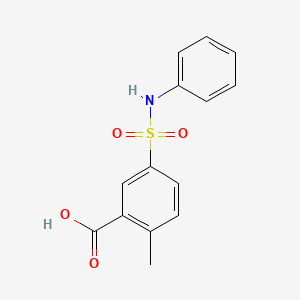
5-Bromo-1,3-thiazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,3-thiazinane-2-thione: is a heterocyclic compound containing nitrogen, sulfur, and bromine atoms It belongs to the class of thiazinanes, which are six-membered rings with one sulfur and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-thiazinane-2-thione typically involves the reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of potassium hydroxide. The reaction is carried out in ethanol at room temperature, followed by the addition of bromine to introduce the bromine atom at the 5-position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: 5-Bromo-1,3-thiazinane-2-thione can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiazinane derivatives.
科学的研究の応用
Chemistry: 5-Bromo-1,3-thiazinane-2-thione is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds and as a precursor for the preparation of various functionalized thiazinanes .
Biology and Medicine: Thiazinane derivatives have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Bromo-1,3-thiazinane-2-thione is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .
類似化合物との比較
1,3-Thiazinane-2-thione: Lacks the bromine atom at the 5-position.
5-Chloro-1,3-thiazinane-2-thione: Similar structure but with a chlorine atom instead of bromine.
1,3-Thiazine: An unsaturated analog of thiazinane with different chemical properties.
Uniqueness: 5-Bromo-1,3-thiazinane-2-thione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile building block in organic synthesis .
特性
CAS番号 |
111728-62-2 |
|---|---|
分子式 |
C4H6BrNS2 |
分子量 |
212.1 g/mol |
IUPAC名 |
5-bromo-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C4H6BrNS2/c5-3-1-6-4(7)8-2-3/h3H,1-2H2,(H,6,7) |
InChIキー |
MKLATUSEBTUIIK-UHFFFAOYSA-N |
正規SMILES |
C1C(CSC(=S)N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)



![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)


![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)

![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

